molecular formula C43H56N6O7 B1664167 4-Desacetylvinblastine hydrazide CAS No. 55383-37-4

4-Desacetylvinblastine hydrazide

Numéro de catalogue: B1664167
Numéro CAS: 55383-37-4
Poids moléculaire: 768.9 g/mol
Clé InChI: PPRGGNQLPSVURC-ZVTSDNJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Desacetylvinblastine hydrazide is a derivative of the vinca alkaloid vinblastine, which is known for its antitumor properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives. It is part of the human exposome and has been identified in human blood .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetylvinblastine hydrazide involves the direct coupling of the cytotoxic vinca alkaloid 4-desacetylvinblastine-3-carbohydrazide to various murine monoclonal antibodies directed against human solid tumors. This is achieved through periodate oxidation of carbohydrate residues on the antibodies, followed by reaction with this compound in aqueous acid. The conjugation ratios are typically 4-6 vincas per antibody, and the reaction conditions are highly dependent on the concentration and exposure time to the oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the preparation methods used in research settings can be scaled up for industrial production, ensuring high yield and maintaining the compound’s efficacy and safety.

Analyse Des Réactions Chimiques

Conjugation Reactions for Targeted Drug Delivery

DAVLBH’s hydrazide group (-CONHNH<sub>2</sub>) facilitates covalent conjugation with ligands via pH-controlled reactions.

Key Stability Data

ConjugateStability in SalineSource
CRL-L1-DAVLBH≥4 weeks
Non-targeted DAVLBH≥4 weeks

General Hydrazide Oxidation Mechanism

  • Stoichiometry : 4:1 molar ratio (oxidizing agent : hydrazide) .

  • Products : Benzoic acid (from benzhydrazide) or phenylacetic acid (from phenylacetic hydrazide) .

Reaction Equation :

Hydrazide+4[IrCl6]2Carboxylic Acid+4[IrCl6]3+N2+H2O[1]\text{Hydrazide} + 4[\text{IrCl}_6]^{2-} \rightarrow \text{Carboxylic Acid} + 4[\text{IrCl}_6]^{3-} + \text{N}_2 \uparrow + \text{H}_2\text{O} \quad[1]

Analytical Characterization Methods

DAVLBH and its conjugates are quantified using advanced chromatographic techniques:

LC-MS/MS Analysis

  • Extraction : Cation exchange solid-phase extraction (Strata-X-C plate) .

  • Detection : Multiple reaction monitoring (MRM) with vindesine sulfate as an internal standard .

  • Sensitivity : Linear range of 1–500 ng/mL for plasma samples .

Biological Activity via Tubulin Interaction

Though not a classical chemical reaction, DAVLBH’s binding to tubulin induces structural changes:

  • Mechanism : Destabilizes microtubules by binding to the vinblastine site on β-tubulin, triggering Src kinase activation and vascular endothelial cadherin internalization .

  • Effect : Hyperacute tumor vascular disruption observed within 1 hour post-injection .

Comparative Reactivity Insights

ParameterDAVLBHAnalogous HydrazidesSource
Oxidation StoichiometryNot reported4:1 (Ir(IV) : substrate)
Conjugation EfficiencyHigh (≥95%)Variable

Applications De Recherche Scientifique

Selective Tumor Targeting

Recent studies have demonstrated that DAVBH can be effectively used in targeted therapies through the conjugation with ligands that bind specifically to cancer cell receptors. One notable approach involves the use of cholecystokinin 2 receptor (CCK2R) ligands to selectively deliver DAVBH to tumors expressing this receptor.

Key Findings:

  • In Vitro and In Vivo Efficacy: The conjugate CRL-L1-DAVBH exhibited a significantly improved potency (IC50 of 29 nM) compared to the nontargeted version (IC50 > 50 μM) when tested on CCK2R-transfected cells. In xenograft mouse models, CRL-L1-DAVBH delayed tumor growth effectively without gross toxicity to the animals .
  • Mechanism of Action: The cytotoxicity was confirmed to be receptor-mediated, as the targeted treatment resulted in a reduced ratio of cancer to stromal cells in excised tumors, indicating effective targeting .

Antibody-Drug Conjugates (ADCs)

DAVBH has also been explored as a component in antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the cytotoxicity of chemotherapeutic agents.

Case Study:

  • KS1/4-DAVBH Conjugate: This ADC was designed to target tumor-associated antigens in various adenocarcinomas. Clinical studies showed that patients receiving KS1/4-DAVBH developed human anti-murine antibody (HAMA) responses, which limited the efficacy of repeated doses but indicated a robust immune response against the conjugate . The conjugate demonstrated potent antineoplastic activity against experimental tumors in nude mice, highlighting its potential for targeted therapy despite immunogenic challenges .

Drug Delivery Systems

The development of novel drug delivery systems incorporating DAVBH aims to enhance therapeutic efficacy while reducing off-target effects.

Innovative Approaches:

  • Folate Receptor Targeting: A modified folate–DAVBH conjugate has been investigated for its ability to target folate receptor alpha-positive tumors. Initial clinical trials indicated promising safety and efficacy profiles, suggesting that this approach could improve diagnostic imaging and therapeutic outcomes in cancers such as ovarian cancer .
  • Linker Modifications: Research into different linker technologies for ADCs involving DAVBH aims to optimize pharmacokinetics and improve stability in circulation, which is crucial for maintaining therapeutic levels at tumor sites while minimizing systemic exposure .

Mécanisme D'action

4-Desacetylvinblastine hydrazide exerts its effects by inhibiting microtubule polymerization, which is crucial for cell division. It promotes the internalization of vascular endothelial cadherin (VE-cadherin) and inhibits the recycling of internalized VE-cadherin to the cell membrane. This increases endothelial cell permeability and ultimately results in vascular disruption . The compound’s antitumor activity is primarily due to its interaction with tubulin, leading to mitotic arrest or cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Vinblastine: The parent compound, known for its antitumor properties.

    Vincristine: Another vinca alkaloid with similar mechanisms of action.

    Vindesine: A derivative of vinblastine with antitumor activity.

Uniqueness

4-Desacetylvinblastine hydrazide is unique due to its specific use in antibody-drug conjugates, which allows for targeted delivery of the cytotoxic agent to tumor cells, minimizing damage to healthy cells .

Activité Biologique

4-Desacetylvinblastine hydrazide (DAVBH) is a derivative of vinblastine, a well-known anti-cancer agent. This compound has gained attention for its potential in targeted cancer therapies, particularly due to its ability to selectively target tumor cells while minimizing toxicity to normal tissues. This article reviews the biological activity of DAVBH, highlighting its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.

DAVBH functions primarily as a microtubule inhibitor, disrupting the normal function of microtubules in cancer cells. Microtubules are essential for various cellular processes, including mitosis. By inhibiting microtubule dynamics, DAVBH induces cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • Cytotoxicity : In vitro studies have demonstrated that DAVBH exhibits potent cytotoxic effects against various cancer cell lines. The compound shows an IC50 value of approximately 9 nM when tested on CCK2R-transfected HEK 293 cells, indicating strong anti-tumor activity .
  • Targeted Delivery : When conjugated to specific ligands such as the CCK2R ligand, DAVBH's cytotoxicity is enhanced, achieving an IC50 of 29 nM for the targeted conjugate compared to over 50 μM for non-targeted forms . This highlights the importance of receptor-mediated targeting in improving therapeutic efficacy.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential and safety profile of DAVBH. In studies involving xenograft mouse models:

  • Tumor Growth Inhibition : Mice treated with CRL-L1-DAVBH exhibited delayed tumor growth without significant weight loss or toxicity, suggesting that the drug can effectively target tumors while preserving normal tissue integrity .
  • Safety Profile : The absence of gross toxicity in treated mice indicates that DAVBH may be a safer alternative compared to traditional chemotherapeutics that often cause severe side effects .

Comparative Efficacy

A comparative analysis of DAVBH with other microtubule inhibitors reveals its unique advantages:

CompoundIC50 (nM)Targeted DeliveryNotes
DAVBH9YesHigh specificity for CCK2R-expressing cells
Tubulysin B Hydrazide2.7YesMore potent but less selective
Non-targeted L1-DAVBH>50NoSignificantly reduced potency

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of using DAVBH in targeted therapies:

  • Clinical Trials : Early-phase clinical trials are being conducted to assess the efficacy of folate-targeted drug conjugates incorporating DAVBH, with promising preliminary results indicating improved patient responses in specific cancer types .
  • Combination Therapies : Research suggests that combining DAVBH with other therapeutic agents may enhance overall treatment efficacy and reduce resistance observed with monotherapies .

Propriétés

IUPAC Name

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGGNQLPSVURC-ZVTSDNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970723
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55383-37-4
Record name Desacetylvinblastine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55383-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desacetylvinblastine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESACETYLVINBLASTINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desacetylvinblastine hydrazide
Reactant of Route 2
4-Desacetylvinblastine hydrazide
Reactant of Route 3
4-Desacetylvinblastine hydrazide
Reactant of Route 4
4-Desacetylvinblastine hydrazide
Reactant of Route 5
4-Desacetylvinblastine hydrazide
Reactant of Route 6
4-Desacetylvinblastine hydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.